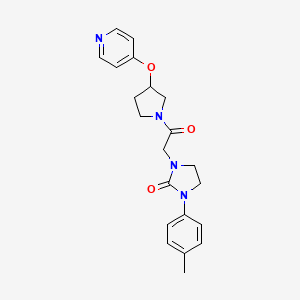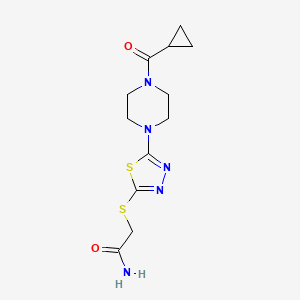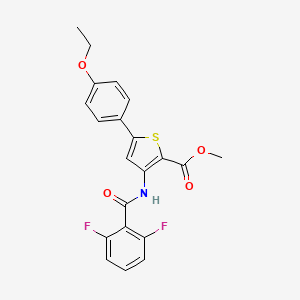![molecular formula C17H17N3O2 B2989739 N-[3-(2-Phenylimidazol-1-YL)propyl]furan-2-carboxamide CAS No. 95082-37-4](/img/structure/B2989739.png)
N-[3-(2-Phenylimidazol-1-YL)propyl]furan-2-carboxamide
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
Synthesis Approaches : Various synthesis methods for compounds structurally similar to N-[3-(2-Phenylimidazol-1-YL)propyl]furan-2-carboxamide have been explored. For instance, N-(1-Naphthyl)furan-2-carboxamide, closely related in structure, was synthesized through the coupling of naphthalen-1-amine with furan-2-carbonyl chloride, followed by additional chemical transformations (Aleksandrov & El’chaninov, 2017). Similarly, other compounds like N-(Quinolin-6-yl)furan-2-carboxamide were synthesized through analogous methods, demonstrating the diverse potential in synthesizing carboxamide derivatives (El’chaninov & Aleksandrov, 2017).
Chemical Reactivity : Research indicates that furan-2-carboxamide derivatives can undergo various electrophilic substitution reactions, such as nitration, bromination, formylation, and acylation. This suggests a high degree of reactivity and potential for chemical modification in the furan-2-carboxamide group, which includes compounds like N-[3-(2-Phenylimidazol-1-YL)propyl]furan-2-carboxamide (Aleksandrov & El’chaninov, 2017).
Biological Applications
Molecular Recognition and Binding : Phenylamidine cationic groups, linked by a furan ring (similar to the core structure of N-[3-(2-Phenylimidazol-1-YL)propyl]furan-2-carboxamide), have been studied for their ability to bind to DNA sequences. For example, furamidine and its derivatives bind to AT sequences in DNA. An unsymmetric derivative, with a benzimidazole replacing one of the phenyl rings, exhibited strong binding to GC-containing DNA sites, indicating potential applications in molecular recognition and DNA sequence-specific interactions (Wang et al., 2000).
Antimicrobial Activity : Furan-2-carboxamide derivatives have been evaluated for antimicrobial activity. A study on N-(thiazol-2-yl)furan-2-carboxamide showed good antimicrobial activity against a range of microorganisms, including Gram-negative and Gram-positive bacteria, as well as fungi. This suggests that similar compounds, such as N-[3-(2-Phenylimidazol-1-YL)propyl]furan-2-carboxamide, may have potential as antimicrobial agents (Çakmak et al., 2022).
Wirkmechanismus
Target of Action
Imidazole-containing compounds are known to interact with a broad range of biological targets due to their versatile chemical structure . They have been reported to show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, often leading to changes in cellular processes .
Biochemical Pathways
Imidazole derivatives are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Imidazole is a highly soluble compound, which suggests that it may have good bioavailability .
Result of Action
Imidazole derivatives are known to have a broad range of effects at the molecular and cellular level due to their diverse biological activities .
Action Environment
The solubility of imidazole derivatives suggests that they may be influenced by the polarity of their environment .
Eigenschaften
IUPAC Name |
N-[3-(2-phenylimidazol-1-yl)propyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c21-17(15-8-4-13-22-15)19-9-5-11-20-12-10-18-16(20)14-6-2-1-3-7-14/h1-4,6-8,10,12-13H,5,9,11H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRJCFSSDNYKWFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CN2CCCNC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 2-amino-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2989658.png)

![1-((1R,5S)-8-((5-chlorothiophen-2-yl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2989663.png)
![6-Cyclopropyl-2-[1-[2-(3,5-dimethylphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2989664.png)



![ethyl 2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)propanoate](/img/structure/B2989671.png)

![4-(6-((2-(cyclohexylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(4-methoxybenzyl)butanamide](/img/structure/B2989673.png)
![2-(2-fluorophenoxy)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2989675.png)
![4,7,8-Trimethyl-2-(2-methylprop-2-enyl)-6-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2989676.png)
